Ethyl (S)-Nipecotate D-Tartrate

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Ethyl (S)-Nipecotate D-Tartrate (CAS 83602-38-4) is a resolved chiral salt formed from the (S)-enantiomer of ethyl nipecotate and D-(-)-tartaric acid, belonging to the piperidine-3-carboxylate ester class. As a pre-resolved, crystalline solid with a melting point of 155–158°C and a specific rotation of approximately -10.3° (c=5, H2O), it serves as a direct source of the single (S)-enantiomer for asymmetric synthesis.

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
CAS No. 83602-38-4
Cat. No. B2795799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-Nipecotate D-Tartrate
CAS83602-38-4
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.0/s1
InChIKeyHHPGQKZOPPDLNH-FWQMQHHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (S)-Nipecotate D-Tartrate (CAS 83602-38-4): Verified Enantiopure Building Block for CNS-Targeted Synthesis


Ethyl (S)-Nipecotate D-Tartrate (CAS 83602-38-4) is a resolved chiral salt formed from the (S)-enantiomer of ethyl nipecotate and D-(-)-tartaric acid, belonging to the piperidine-3-carboxylate ester class [1]. As a pre-resolved, crystalline solid with a melting point of 155–158°C and a specific rotation of approximately -10.3° (c=5, H2O), it serves as a direct source of the single (S)-enantiomer for asymmetric synthesis . This compound is a critical chiral building block in the preparation of GABA uptake inhibitors (e.g., Tiagabine analogs), antithrombotic nipecotamides, and radiolabeled CNS ligands, where stereochemical integrity directly dictates pharmacological activity [1]. Nomenclature note: the compound is frequently listed as both the D-tartrate and L-tartrate salt in different databases due to the historical convention of naming tartaric acid isomers; the CAS 83602-38-4 consistently refers to the (S)-ethyl nipecotate salt with (-)-D-tartaric acid, confirmed by its negative optical rotation value .

Ethyl (S)-Nipecotate D-Tartrate: Why Stereochemistry and Counter-Ion Selection Prevent Simple Substitution


In-class substitution of ethyl nipecotate derivatives is prohibited by two interdependent factors: absolute stereochemistry at the piperidine C3 position and the identity of the counter-ion salt form. Pharmacological studies demonstrate that the (S)-enantiomer-derived (+)E·Tartrate is significantly more potent as a GABA uptake inhibitor than the (R)-enantiomer-derived (-)E·Tartrate, meaning the wrong enantiomer not only loses efficacy but can introduce cholinergic side effects [1]. Furthermore, the D-tartrate counter-ion is not interchangeable; it determines the diastereomeric salt's crystallinity, solubility, melting point (155–158°C vs. 157–159°C for the R-enantiomer L-tartrate), and optical rotation (-10.3° vs. +10°), all of which are critical for identity verification and reproducible reaction performance in subsequent coupling or hydrolysis steps [2]. Using racemic ethyl nipecotate, the free base, or the hydrochloride salt bypasses the resolution step entirely but introduces enantiomeric contamination, variable solubility, and unvalidated reactivity profiles that undermine downstream chiral purity and therapeutic consistency [1].

Quantitative Differentiation of Ethyl (S)-Nipecotate D-Tartrate Against Closest Analogs and Alternatives


Enantiomeric Purity: Two-Step Resolution Achieves 98.5% ee for (S)-Enantiomer vs. 68.9% ee from Single Enzymatic Step

A two-step resolution protocol combining lipase-catalyzed kinetic resolution with subsequent classical diastereomeric salt formation using D-tartaric acid yields (S)-ethyl nipecotate D-tartrate with 98.5% enantiomeric excess (ee). This is a 29.6 percentage-point improvement over the intermediate enzymatic step alone, which produces only 68.9% ee for the (S)-enantiomer at 49.8% conversion [1].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

GABA Uptake Inhibitory Potency: (S)-Enantiomer D-Tartrate Salt is More Potent than the (R)-Enantiomer L-Tartrate Salt in Murine Brain Slices

In a comparative neuropharmacology study, the (+)ethyl nipecotate hydrogen tartrate salt—which corresponds to the (S)-ethyl nipecotate D-tartrate configuration—demonstrated superior potency in inhibiting GABA uptake into murine whole brain mini-slices compared to the (-)ethyl nipecotate hydrogen tartrate salt, which is hydrolyzed to the less active (+)nipecotic acid [1]. This stereospecific potency is consistent with the superior anticonvulsant activity of (+)E·Tartrate against pentylenetetrazol-induced seizures.

GABA Transporter Anticonvulsant Activity Stereospecific Pharmacology

Physicochemical Identity: Melting Point and Optical Rotation Distinguish (S)-D-Tartrate from (R)-L-Tartrate Salt with Quantitative Specificity

The (S)-ethyl nipecotate D-tartrate salt exhibits a melting point range of 155.0–158.0°C and a specific optical rotation [α]20/D of -9.5 to -11.0° (c=5, H2O), with a literature value of -10.3° . In contrast, the enantiomeric (R)-ethyl nipecotate L-tartrate salt displays a consistently higher melting point of 157–159°C and an opposite optical rotation of +10° (c=5, H2O) [1]. These orthogonal measurements provide unambiguous identity confirmation.

Chiral Identity Testing Quality Control Diastereomeric Salt Characterization

Chiral Purity Verification: Validated HPLC Method Quantifies (S)-Enantiomer Down to 0.2% in the Presence of (R)-Enantiomer

A validated chiral HPLC method using a Chiralcel-OG column achieves baseline separation of the R-(-)- and S-(+)-enantiomers of ethyl nipecotate tartaric acid salt with a resolution factor (Rs) of approximately 1.3 and a selectivity factor (α) of 1.15. The limit of quantification for the S-(+)-enantiomer is 0.2% in the R-(-)-enantiomer [1]. An alternative method using an immobilized amylose-based chiral stationary phase achieves a higher resolution of 3.59 between the enantiomer peaks with LOD of 0.016 μg and LOQ of 0.045 μg for the S-(+)-enantiomer [2].

Chiral HPLC Enantiomeric Purity Assay Analytical Method Validation

Radiochemical Synthesis Efficiency: 14C-Labelled (S)-Enantiomer Prepared in 61% Yield with >98% Radiochemical Purity for CNS Ligand Development

In a three-step radiosynthesis starting from 3-[carboxyl-14C]pyridine-carboxylate, the (S)-ethyl nipecotate enantiomer was isolated via chiral HPLC separation in 61% overall radiochemical yield, compared to 67% for the (R)-enantiomer. Both enantiomers achieved radiochemical purities >98% with specific radioactivities of 48 mCi/mmol [1].

Radiosynthesis 14C-Labeling GABA Uptake PET Ligands

High-Confidence Application Scenarios for Ethyl (S)-Nipecotate D-Tartrate Based on Verified Differentiation Evidence


Asymmetric Synthesis of Tiagabine-Class GABA Reuptake Inhibitors Requiring (S)-Configuration at the Piperidine Core

Tiagabine and structurally related antiepileptic agents contain the (S)-nipecotic acid scaffold as the GABA-recognition element. Using Ethyl (S)-Nipecotate D-Tartrate (98.5% ee after two-step resolution [1]) as the starting material eliminates the need for in-house chiral resolution and ensures that the final API meets ICH Q3A enantiomeric impurity thresholds. The validated chiral HPLC methods (LOQ 0.2%) provide ready-made release testing protocols for both the intermediate and final drug substance [2].

Development of GAT1-Selective PET Ligands Requiring Enantiomerically Pure 14C- or 11C-Labelled (S)-Ethyl Nipecotate

The established radiosynthesis of 14C-labelled (S)-ethyl nipecotate in 61% yield with >98% radiochemical purity [3] provides a direct path to GAT1-targeted PET tracer development. Procuring the non-radioactive (S)-D-tartrate reference standard (CAS 83602-38-4) enables method development, cold co-injection validation, and metabolite identification studies essential for IND-enabling imaging biomarker qualification.

Quality Control Reference Standard for Enantiomeric Identity Testing in Pharmaceutical Intermediate Supply Chains

The orthogonal physicochemical fingerprints—melting point 155–158°C, [α]D -9.5 to -11.0° —provide unambiguous identity confirmation that distinguishes the (S)-D-tartrate salt from its (R)-L-tartrate enantiomer (mp 157–159°C, [α]D +10°) [4]. Quality control laboratories can implement these two simple measurements as compendial identity tests without investing in chiral chromatographic method development.

Pharmacological Studies of Stereospecific Antinociception Mediated by GAT1 Inhibition in Chronic Pain Models

The demonstrated superior GABA uptake inhibitory potency of the (S)-enantiomer tartrate salt over the (R)-enantiomer tartrate salt [5] makes Ethyl (S)-Nipecotate D-Tartrate the mandatory choice for studies investigating GAT1-mediated antinociception in morphine tolerance or neuropathic pain models (effective dose 60 mg/kg in rodent formalin assays ). Use of the racemate or wrong enantiomer confounds dose-response interpretation.

Quote Request

Request a Quote for Ethyl (S)-Nipecotate D-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.